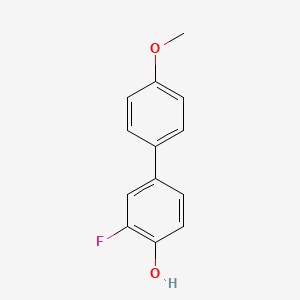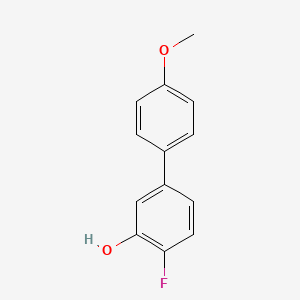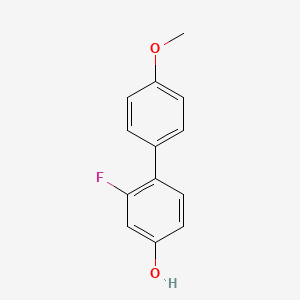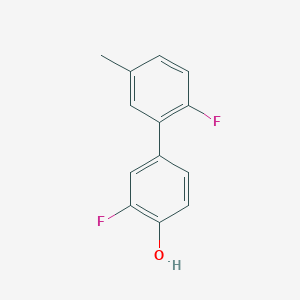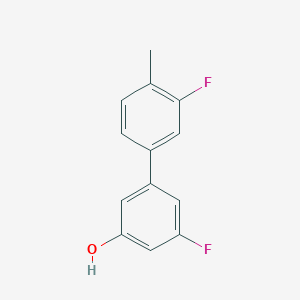
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% (3-F5MPP95) is an important fluorinated aromatic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C9H9FO2. 3-F5MPP95 is a versatile compound, used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the determination of certain compounds.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions by activating the substrate molecules and facilitating the formation of the desired product. Furthermore, the compound has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% are not fully understood. However, the compound has been found to have anti-inflammatory and antifungal properties. Additionally, the compound has been found to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, the compound has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% in laboratory experiments is its versatility. The compound can be used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the determination of certain compounds. Additionally, the compound has been found to have anti-inflammatory and antifungal properties. However, the compound can be toxic if handled improperly, and it should be used with caution in laboratory experiments.
Orientations Futures
The potential future directions for 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% are numerous. The compound could be used in the development of new pharmaceuticals, such as anti-inflammatory agents and antifungal agents. Additionally, the compound could be used in the synthesis of novel heterocyclic compounds, such as quinolines, indoles, and pyridines. Furthermore, the compound could be used to develop new catalysts for chemical reactions. Finally, the compound could be used to develop new methods for the determination of certain compounds.
Méthodes De Synthèse
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized from commercially available starting materials, such as 2-fluoro-5-methylphenol and 3-fluorophenol. The synthesis involves a two-step process, beginning with the reaction of 2-fluoro-5-methylphenol and 3-fluorophenol in a basic medium, such as sodium hydroxide. This reaction leads to the formation of 3-fluoro-5-methylphenol, which is then reacted with a fluorinating agent, such as trifluoromethanesulfonic anhydride (TFMS). This reaction leads to the formation of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%, which can then be isolated and purified.
Applications De Recherche Scientifique
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the determination of certain compounds. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines. 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal agents.
Propriétés
IUPAC Name |
3-fluoro-5-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-13(15)12(4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJNWQKKMGJAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684167 |
Source


|
| Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-02-5 |
Source


|
| Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




